Tert-butyl2-[2-(chlorosulfonyl)ethoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[2-(chlorosulfonyl)ethoxy]acetate is a complex organic compound with the molecular formula C8H15ClO5S and a molecular weight of 258.72 g/mol . It contains several functional groups, including a tert-butyl group, an ethoxy group, a chlorosulfonyl group, and an acetate group . This compound is typically used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
The synthesis of tert-butyl 2-[2-(chlorosulfonyl)ethoxy]acetate generally involves multiple steps. One common method starts with the reaction of chlorosulfonic acid with ethylene glycol to form an intermediate product . This intermediate is then reacted with tert-butyl acetate under specific conditions to yield the final product . The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as triethylamine .
Chemical Reactions Analysis
Tert-butyl 2-[2-(chlorosulfonyl)ethoxy]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include sulfur trioxide, thionyl chloride, and sodium hydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 2-[2-(chlorosulfonyl)ethoxy]acetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Chemical Research: The compound is employed as a reagent in chemical reactions to study reaction mechanisms and pathways.
Biomedical Research: It is used in the development of new pharmaceuticals and biologically active compounds.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-[2-(chlorosulfonyl)ethoxy]acetate depends on its specific application. In chemical reactions, the compound acts as a reagent that reacts with other compounds to form new products . The chlorosulfonyl group is particularly reactive and can participate in various substitution and addition reactions . The molecular targets and pathways involved vary based on the specific reaction and conditions .
Comparison with Similar Compounds
Tert-butyl 2-[2-(chlorosulfonyl)ethoxy]acetate can be compared with other similar compounds, such as:
Tert-butyl chlorosulfonylcarbamate: This compound also contains a chlorosulfonyl group and is used in organic synthesis.
Ethyl 2-(chlorosulfonyl)acetate: Similar in structure, this compound is used as an intermediate in the synthesis of various chemicals.
The uniqueness of tert-butyl 2-[2-(chlorosulfonyl)ethoxy]acetate lies in its combination of functional groups, which provides it with distinct reactivity and applications .
Properties
Molecular Formula |
C8H15ClO5S |
---|---|
Molecular Weight |
258.72 g/mol |
IUPAC Name |
tert-butyl 2-(2-chlorosulfonylethoxy)acetate |
InChI |
InChI=1S/C8H15ClO5S/c1-8(2,3)14-7(10)6-13-4-5-15(9,11)12/h4-6H2,1-3H3 |
InChI Key |
SRFBKNCYVDCENB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.